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Compound of Interest

N-(3-bromophenyl)-2-
Compound Name:
methoxyacetamide

CAS No.: 430463-83-5

Cat. No.: B184441

\

Pharmacological Profiling: N-(3-bromophenyl)-2-
methoxyacetamide
Executive Summary & Chemical Identity

N-(3-bromophenyl)-2-methoxyacetamide represents a lipophilic, non-ionizable acetanilide
derivative. It functions as a structural hybrid between classic analgesic acetanilides and
modern herbicidal/fungicidal chloroacetamides, with the methoxy group replacing the labile

chloride to modulate reactivity and metabolic stability.
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Property Specification

CAS Number 430463-83-5

Molecular Formula

Molecular Weight 244.09 g/mol

Predicted LogP ~2.1 (Moderate Lipophilicity)

1 Donor (Amide NH) / 2 Acceptors (Amide CO,

H-Bond Donors/Acceptors
Ether O)

m-Bromoaryl (Halogen bond donor),
Key Pharmacophores
-Methoxy (Metabolic blocker)

Structural Activity Relationship (SAR) Analysis

The biological potential of this compound is dictated by three specific structural modifications:

e The N-Acetanilide Core: Historically associated with COX inhibition and TRP channel
modulation (analgesia).

e 3-Bromo Substitution (meta):
o Lipophilicity: Increases membrane permeability compared to the unsubstituted parent.
o Halogen Bonding: The bromine atom acts as a

-hole donor, capable of forming specific halogen bonds with carbonyl backbone oxygens
or sulfhydryl groups in target protein pockets (e.g., Kinases or Tubulin).

o Metabolic Stability:Meta substitution blocks the P450 oxidation site often targeted in para-
substituted analogs, potentially extending half-life.

e 2-Methoxy Group:

o Unlike the chloro- group in chloroacetamide herbicides (which alkylates proteins), the
methoxy group is chemically stable. It acts as a hydrogen bond acceptor, improving water
solubility slightly without introducing alkylating toxicity.
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Synthesis Protocol (Schotten-Baumann Conditions)

Rationale: The synthesis utilizes a nucleophilic acyl substitution. We employ a biphasic system
(DCM/Water) or a basic organic solvent system to neutralize the HCI byproduct immediately,
preventing protonation of the aniline which would deactivate the nucleophile.

Reagents

e Precursor A: 3-Bromoaniline (1.0 eq)
o Precursor B: Methoxyacetyl chloride (1.1 eq)
o Base: Triethylamine (TEA) or Pyridine (1.2 eq)

e Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

o Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of 3-bromoaniline in 20
mL of anhydrous DCM.

o Base Addition: Add 12 mmol of Triethylamine. Cool the mixture to 0°C in an ice bath to
control the exothermic nature of the subsequent addition.

e Acylation: Add 11 mmol of Methoxyacetyl chloride dropwise over 15 minutes. Critical:
Maintain temperature <5°C to prevent di-acylation or side reactions.

o Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via
TLC (30% EtOAc/Hexane).

o Workup: Quench with saturated

(aq). Extract the organic layer, wash with 1M HCI (to remove unreacted aniline), then brine.

 Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica flash
chromatography.
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Synthesis Workflow Diagram
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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target acetamide.

Predicted Biological Activities & Mechanisms[4]
A. Anticancer Potential (Cytotoxicity)

Based on SAR data from N-phenylacetamide derivatives, this compound is a candidate for
cytotoxicity screening against prostate (PC3) and breast (MCF-7) cancer lines.[1]

¢ Mechanism: Disruption of microtubule dynamics. The 3-bromo phenyl ring mimics the
colchicine binding site on tubulin, while the amide linker positions the methoxy group to
interact with the

-tubulin subunit.
» Reference:N-phenylacetamides have shown IC50 values in the micromolar range (50-100
M) against PC3 cells [1].

B. Antimicrobial /| Antifungal Activity

The acetamide moiety is a known pharmacophore in fungicides (e.g., Cymoxanil analogs).

e Mechanism: Inhibition of phospholipid biosynthesis or fungal cell wall deposition. The
lipophilic bromine enhances penetration through the fungal chitin layer.
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» Target: Potential inhibition of cellulose synthase or disruption of membrane integrity.

C. TRP Channel Modulation (Analgesia)

e Hypothesis: As an acetanilide, it may act as a Transient Receptor Potential (TRP) modulator
(specifically TRPM8 or TRPV1).

e Mechanism: Allosteric modulation of the transmembrane channel, reducing calcium influx in
response to noxious stimuli.

Experimental Validation Protocols
Protocol 1: MTT Cytotoxicity Assay

To validate anticancer potential.[2]

Seeding: Seed PC3 cells at

cells/well in 96-well plates. Incubate for 24h.

o Treatment: Dissolve N-(3-bromophenyl)-2-methoxyacetamide in DMSO. Treat cells with a
concentration gradient (1

M to 100
M) for 48h. Control: 0.1% DMSO vehicle.

e Labeling: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

e Solubilization: Remove media, add 100

L DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol 2: Minimum Inhibitory Concentration (MIC)

To validate antimicrobial potential.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.mdpi.com/1420-3049/25/13/2980
https://www.benchchem.com/product/b184441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

e Inoculum: Prepare standardized bacterial suspension (

CFU/mL) of S. aureus and E. coli.

e Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (range: 512
g/mLto 0.5
g/mL).

 Incubation: Add bacterial suspension to compound wells. Incubate at 37°C for 18-24h.

Analysis: The MIC is the lowest concentration with no visible turbidity.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the hypothetical interaction of N-(3-bromophenyl)-2-

methoxyacetamide with a target protein binding pocket (e.g., Tubulin or a Kinase ATP-pocket).
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Caption: Hypothetical binding mode showing Halogen bonding (Br) and H-bonding (Methoxy)
interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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